

# Technical Guide: Identification of the C.I. Reactive Orange 35 Chromophore

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Reactive orange 35*

Cat. No.: *B12383025*

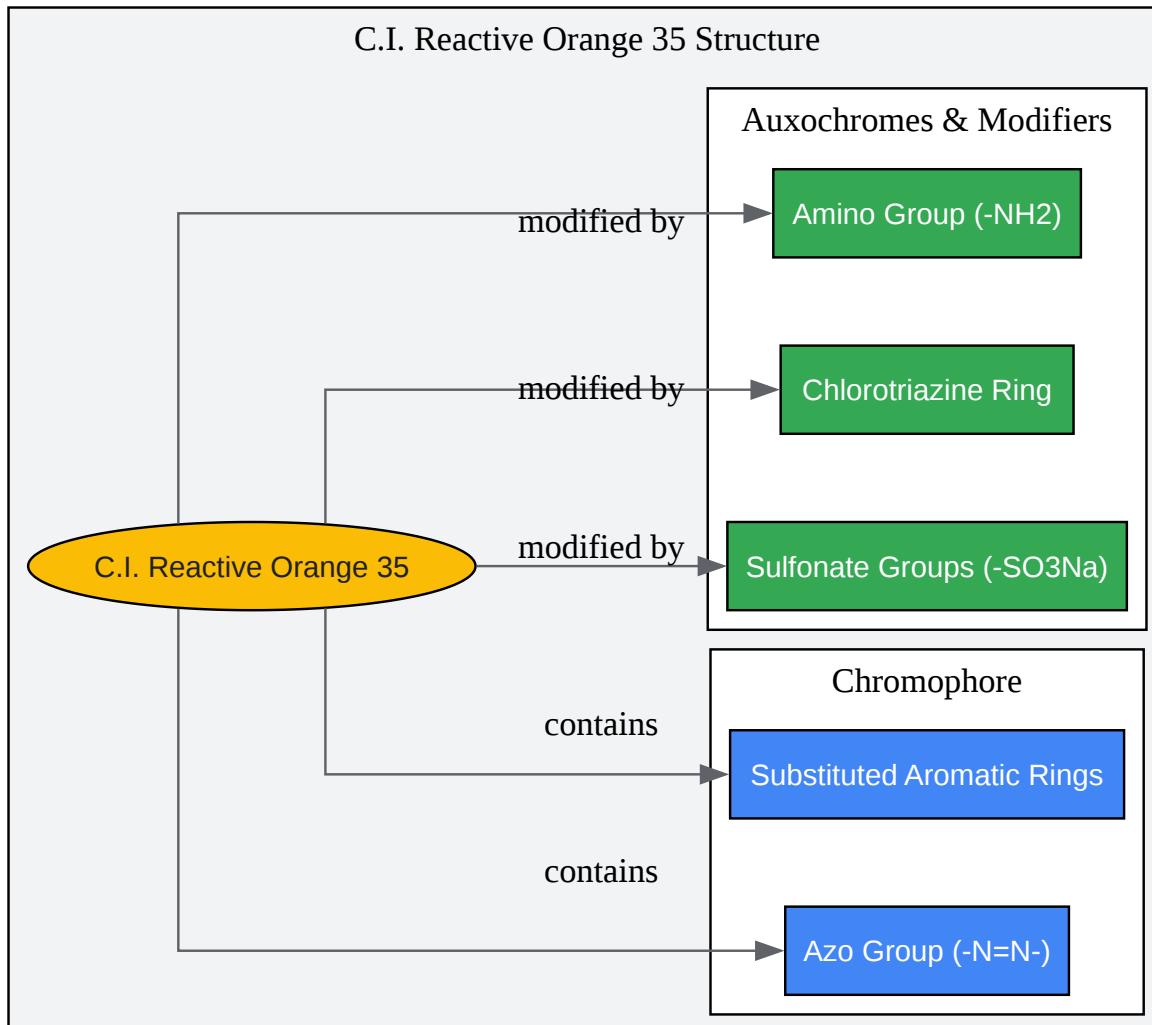
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

C.I. **Reactive Orange 35** is a synthetic monoazo dye belonging to the reactive class of colorants.<sup>[1]</sup> These dyes are characterized by their ability to form covalent bonds with the substrate, typically cellulosic fibers, resulting in excellent wash fastness. The color of **Reactive Orange 35**, a "red light orange," is a direct consequence of its specific chromophoric system.<sup>[1]</sup> This guide provides an in-depth technical overview of the identification and characterization of the chromophore of C.I. **Reactive Orange 35**, detailing its chemical structure, synthesis, and the analytical techniques employed for its elucidation. While specific experimental spectral data such as NMR and mass spectrometry for this particular dye are not readily available in published literature, this guide outlines the standard methodologies used for the characterization of such azo dyes.

## Chemical and Physical Properties


A summary of the key identification and physical properties of C.I. **Reactive Orange 35** is presented in Table 1.

| Property          | Value                                                                                                                                                      | Reference                               |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| C.I. Name         | Reactive Orange 35                                                                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 12270-76-7                                                                                                                                                 | <a href="#">[3]</a>                     |
| Molecular Formula | $C_{27}H_{19}ClN_9Na_3O_9S_3$                                                                                                                              |                                         |
| Molecular Weight  | 814.12 g/mol                                                                                                                                               |                                         |
| IUPAC Name        | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethyl[phenyl]diazenyl]benzene-1,4-disulfonate |                                         |
| Appearance        | Orange powder                                                                                                                                              |                                         |
| Solubility        | Soluble in water                                                                                                                                           |                                         |

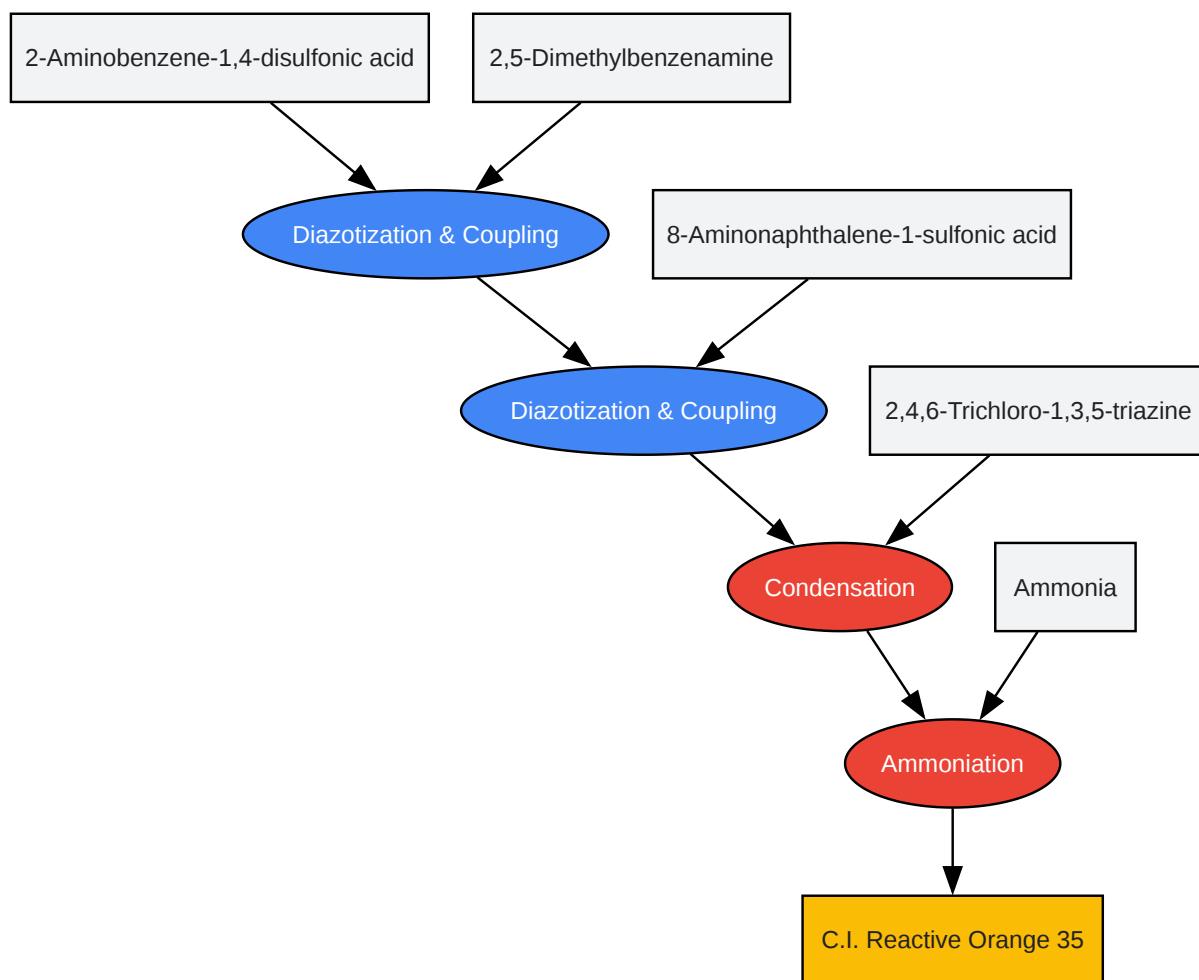
## The Chromophore of Reactive Orange 35

The chromophore of an organic dye is the part of the molecule responsible for its color. In **Reactive Orange 35**, the chromophore is a monoazo system, which consists of an aromatic ring system connected by an azo group (-N=N-). The extensive conjugation of this system allows for the absorption of light in the visible region, resulting in the observed orange color.

The core chromophoric structure is derived from the coupling of three key aromatic intermediates, as detailed in the synthesis section. The specific arrangement of the aromatic rings, the azo linkage, and the various substituents all influence the exact wavelength of light absorbed and thus the final color of the dye.



[Click to download full resolution via product page](#)


Caption: Logical relationship of the core components of C.I. **Reactive Orange 35**.

## Synthesis of Reactive Orange 35

The synthesis of C.I. **Reactive Orange 35** involves a multi-step process that builds the final chromophore through a series of diazotization and coupling reactions.

The manufacturing process is as follows:

- First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.
- Second Diazotization and Coupling: The product from the first step is then diazotized and coupled with 8-Aminonaphthalene-1-sulfonic acid.
- Condensation: The resulting disazo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine.
- Ammoniation: Finally, the product is ammoniated to yield C.I. **Reactive Orange 35**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for C.I. **Reactive Orange 35**.

# Experimental Protocols for Chromophore Identification

The definitive identification of the chromophore of an azo dye like **Reactive Orange 35** relies on a combination of spectroscopic techniques. Below are the general experimental protocols for the key analytical methods.

## UV-Visible (UV-Vis) Spectroscopy

**Objective:** To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of the dye, which is characteristic of the chromophore.

**Protocol:**

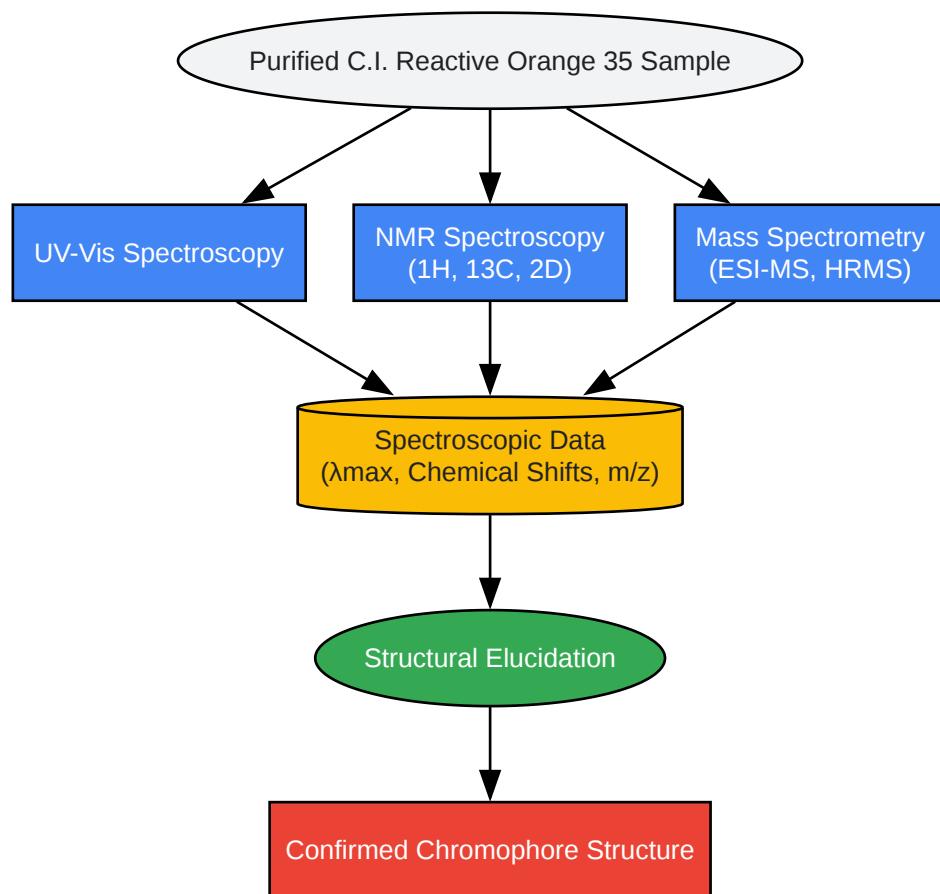
- **Sample Preparation:** A stock solution of C.I. **Reactive Orange 35** is prepared in deionized water or a suitable buffer at a concentration of approximately 100 mg/L. A series of dilutions are then prepared from the stock solution.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Measurement:** The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm, using the solvent as a blank.
- **Data Analysis:** The wavelength at which the maximum absorbance occurs ( $\lambda_{\text{max}}$ ) is identified. A study on a dye referred to as "Red-5B/Red-35," which is likely C.I. **Reactive Orange 35**, reported a  $\lambda_{\text{max}}$  of 512 nm.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To elucidate the detailed molecular structure of the chromophore by analyzing the chemical environment of the hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms.

**Protocol:**

- **Sample Preparation:** Approximately 10-20 mg of the purified dye is dissolved in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.


- Measurement:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
- Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the connectivity of the atoms and confirm the structure of the aromatic rings and the azo linkage.

## Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the dye and to obtain fragmentation patterns that can help confirm the structure of the chromophore and its substituents.

Protocol:

- Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
- Measurement: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments is measured.
- Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition of the dye. The fragmentation pattern provides information about the different structural components of the molecule.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the identification of the **Reactive Orange 35** chromophore.

## Conclusion

The chromophore of C.I. **Reactive Orange 35** is a well-defined monoazo system, the structure of which is established through its multi-step synthesis from known aromatic precursors. The characteristic orange color of this dye is a direct result of the extended  $\pi$ -electron system of this chromophore. While detailed, publicly available spectroscopic data (NMR and MS) for this specific dye is limited, the application of standard analytical techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry provides a robust framework for the complete identification and characterization of its chromophoric structure. The methodologies outlined in this guide serve as a comprehensive protocol for researchers and scientists engaged in the analysis of this and similar azo dyes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [worlddyeviariety.com](http://worlddyeviariety.com) [worlddyeviariety.com]
- 2. [cncolorchem.com](http://cncolorchem.com) [cncolorchem.com]
- 3. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- To cite this document: BenchChem. [Technical Guide: Identification of the C.I. Reactive Orange 35 Chromophore]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12383025#identification-of-reactive-orange-35-chromophore\]](https://www.benchchem.com/product/b12383025#identification-of-reactive-orange-35-chromophore)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

